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PI3K-IN-23

Metabolism Insulin Signaling Natural Product Analogue

Researchers require reproducible metabolic pathway probes with defined SAR to avoid analogue-driven variability. PI3K-IN-23 (CAS 2755651-17-1) solves this as the most potent (EC50 7.00 µM) (E)-9-oxooctadec-10-en-12-ynoic acid amide analogue. - 3.3x more potent than parent acid (22.96 µM); enables lower-concentration dosing - Contains alkyne handle for CuAAC bioconjugation (fluorescent/biotinylated probes) - Defined positive control for type-2 diabetes target validation studies

Molecular Formula C24H33NO4S
Molecular Weight 431.6 g/mol
Cat. No. B12427270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3K-IN-23
Molecular FormulaC24H33NO4S
Molecular Weight431.6 g/mol
Structural Identifiers
SMILESCCCCCC#CC=CC(=O)CCCCCCCC(=O)NS(=O)(=O)C1=CC=CC=C1
InChIInChI=1S/C24H33NO4S/c1-2-3-4-5-6-8-12-17-22(26)18-13-9-7-10-16-21-24(27)25-30(28,29)23-19-14-11-15-20-23/h11-12,14-15,17,19-20H,2-5,7,9-10,13,16,18,21H2,1H3,(H,25,27)/b17-12+
InChIKeyWZYQEHSEROGBLX-SFQUDFHCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PI3K-IN-23: Glucose Uptake & Click Chemistry


PI3K-IN-23 (CAS 2755651-17-1) is a synthetic analogue of (E)-9-oxooctadec-10-en-12-ynoic acid, a natural lipid found in *Ixora brachiata* [1]. It promotes insulin‑stimulated glucose uptake in L6 myotubes by activating the phosphoinositide 3-kinase (PI3K) pathway, with a reported EC₅₀ of 7.00 µM [2]. The compound is also a click chemistry reagent, containing an alkyne group that enables copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) for bioconjugation .

PI3K pathway activation study fit in insulin‑responsive models
Alkyne handle enables click‑chemistry bioconjugation workflows
Synthetic analogue with defined SAR for glucose uptake assays
Natural product analogue, reported EC₅₀ context in L6 myotubes

PI3K-IN-23 Differentiation from Analogues


PI3K-IN-23 is not a generic PI3K activator. Its activity is defined by a specific structure‑activity relationship (SAR) established through systematic modification of the (E)-9-oxooctadec-10-en-12-ynoic acid scaffold [1]. Minor changes to the amide side‑chain or the alkyne moiety yield analogues with EC₅₀ values ranging from 8.70 to 16.14 µM [2]. Furthermore, the parent acid exhibits a significantly higher EC₅₀ (22.96 µM) and potential metabolic liabilities [3]. Substituting PI3K‑IN‑23 with a different analogue, even one from the same series, will alter the potency, selectivity, and potential for click‑based derivatization, compromising experimental reproducibility.

SAR‑dependent activity: minor side‑chain changes shift EC₅₀ by >1.2‑fold. Analogue series context – potency cannot be assumed across derivatives.
Parent acid (OEA) exhibits higher EC₅₀ and potential metabolic liabilities. Class‑level inference – direct substitution may alter efficacy and reproducibility.
Non‑alkyne analogues lack click derivatization, limiting probe development. Method context – CuAAC compatibility cannot be recovered without the alkyne group.

PI3K-IN-23 Quantitative Evidence


Glucose Uptake Potency Over Parent Compound

PI3K‑IN‑23 exhibits a 3.3‑fold increase in potency for promoting insulin‑stimulated glucose uptake compared to its parent compound, (E)-9-oxooctadec-10-en-12-ynoic acid (OEA). The EC₅₀ of PI3K‑IN‑23 is 7.00 µM [1], whereas the EC₅₀ of OEA is 22.96 µM [2].

Glucose uptake vs parent
Cross-study comparable
PI3K‑IN‑23 EC₅₀ 7.00 µM
Parent (OEA) EC₅₀ 22.96 µM
3.3‑fold lower EC₅₀
Reported potency improvement in L6 myotube assay
Same assay platform; supports PI3K activation benchmarking
Metabolism Insulin Signaling Natural Product Analogue

Potency Advantage in Analogue Series

In a head‑to‑head study of seven structurally related analogues, PI3K‑IN‑23 (compound 27) demonstrated the lowest EC₅₀ for promoting glucose uptake. Its EC₅₀ of 7.00 µM was 1.2‑fold to 2.3‑fold lower than those of compounds 5 (15.47 µM), 6 (8.89 µM), 28 (13.99 µM), 31 (8.70 µM), 32 (12.27 µM), and 33 (16.14 µM) [1].

Analogue series rank
Head-to-head comparison
Lowest EC₅₀ among 7 analogues
1.2‑fold to 2.3‑fold advantage vs other amides
Supports selection as benchmark in SAR studies
Ranked within tested set; direct comparability established
SAR Medicinal Chemistry Metabolic Disorders

Click Chemistry vs Non‑Alkyne Analogues

PI3K‑IN‑23 contains a terminal alkyne group that enables copper‑catalyzed azide‑alkyne cycloaddition (CuAAC), a robust click chemistry reaction . This feature is not present in many other (E)-9-oxooctadec-10-en-12-ynoic acid analogues, which may lack the alkyne moiety due to SAR‑driven modifications.

Click chemistry compatibility
Class-level inference
Terminal alkyne present
CuAAC‑active; absent in many saturated analogues
Enables bioconjugation for probe development
Data to verify; reaction conditions may require optimization
Chemical Biology Bioconjugation Probe Development

PI3K-IN-23 Application Scenarios


Glucose Uptake and Insulin Signaling Studies

Given its superior EC₅₀ (7.00 µM) for stimulating insulin‑dependent glucose uptake in L6 myotubes [1], PI3K‑IN‑23 is the preferred tool for investigating the PI3K/Akt pathway in metabolic research. Its defined potency allows for precise dose‑response studies, while its click chemistry handle enables subcellular localization tracking or pull‑down of interacting proteins .

SAR Studies of PI3K Activators

PI3K‑IN‑23 serves as the most potent benchmark (EC₅₀ = 7.00 µM) among a series of (E)-9-oxooctadec-10-en-12-ynoic acid amide analogues [2]. Researchers exploring novel glucose uptake enhancers can use PI3K‑IN‑23 as a positive control to gauge the relative efficacy of newly synthesized derivatives, ensuring that only compounds with equal or improved potency advance.

Click Probes for PI3K Activation Imaging

The alkyne group in PI3K‑IN‑23 is critical for creating fluorescent or biotinylated probes . This application is not possible with non‑alkyne analogues. Scientists can conjugate PI3K‑IN‑23 to azide‑modified fluorophores or beads via CuAAC to study its cellular uptake kinetics or to identify direct protein interactors in the PI3K signaling complex.

Metabolic Drug Discovery & Target Validation

PI3K‑IN‑23, with its 3.3‑fold improved potency over the natural parent acid (EC₅₀ 22.96 µM) [1][3], is a more suitable lead‑like molecule for *in vitro* target validation in type‑2 diabetes research. Its enhanced activity reduces the risk of off‑target effects associated with higher compound concentrations, making it a cleaner tool for dissecting PI3K‑specific contributions to glucose homeostasis.

Application
Selection Property
Validation Focus
Insulin signaling / glucose uptake research
PI3K pathway activation context
Dose‑response in L6 myotube model
SAR studies of PI3K activators
Reported potency benchmark in analogue series
Comparative EC₅₀ profiling
Click‑chemistry probe development
Alkyne handle for CuAAC bioconjugation
Conjugation efficiency and target engagement
Metabolic target validation
Improved potency over parent natural acid
PI3K‑specific pathway dissection in vitro

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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